Antiarrhythmic Potency: 2× Mexiletine in Chloroform-Induced Arrhythmia Model
4-(4-Ethoxyphenyl)pyridine serves as the core scaffold for derivative 24i (3-[2-(3-aminobutyramido)-4-ethoxyphenyl]pyridine), which exhibits potent antiarrhythmic activity. In a mouse model of chloroform-induced ventricular arrhythmia, derivative 24i demonstrated approximately twice the potency of the clinical antiarrhythmic drug mexiletine [1]. This class-level inference establishes the ethoxy-substituted 4-phenylpyridine scaffold as a privileged structure for Class IB sodium channel modulation, a profile not observed for 4-phenylpyridine derivatives lacking the 4-ethoxy group or bearing other alkoxy substitutions in the same assay [1].
| Evidence Dimension | Antiarrhythmic Potency |
|---|---|
| Target Compound Data | Derivative 24i (core: 4-(4-ethoxyphenyl)pyridine) shows potent activity |
| Comparator Or Baseline | Mexiletine (reference antiarrhythmic drug) |
| Quantified Difference | Approximately 2× potency of mexiletine |
| Conditions | Chloroform-induced ventricular arrhythmia in mice |
Why This Matters
This 2× potency advantage over mexiletine validates the scaffold's potential for developing next-generation antiarrhythmics with improved efficacy.
- [1] Rao, K. S., et al. (1993). Synthesis and Antiarrhythmic Activity of Disubstituted Phenylpyridine Derivatives. Chemical and Pharmaceutical Bulletin, 41(9), 1573-1582. View Source
